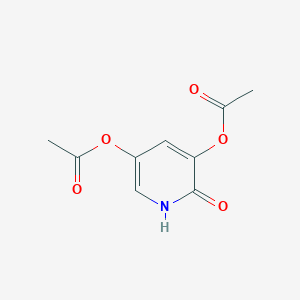
(5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate: is an organic compound with the molecular formula C10H9NO5 This compound is characterized by the presence of an acetyloxy group and an oxo group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate typically involves the acetylation of 5-hydroxy-2-oxo-1H-pyridin-3-yl acetate. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Acetic anhydride
Catalyst: Pyridine
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Reactors: For better control and scalability
Optimized Reaction Conditions: Temperature, solvent, and catalyst concentrations are optimized for maximum yield
Purification: The product is purified using techniques such as recrystallization or chromatography
化学反応の分析
Types of Reactions
(5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 5-acetyloxy-2,3-dioxo-1H-pyridin-3-yl acetate.
Reduction: Formation of 5-acetyloxy-2-hydroxy-1H-pyridin-3-yl acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
作用機序
The mechanism of action of (5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways related to the production of reactive oxygen species (ROS) and the inflammatory response.
類似化合物との比較
Similar Compounds
- (5-acetyloxy-2-oxo-3-pyridinyl) acetate
- (5-acetyloxy-2-oxo-4-phenyl-2H-chromen-7-yl) acetate
- (5-acetyloxy-2-oxo-4-propyl-2H-chromen-7-yl) acetate
Uniqueness
(5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its acetyloxy and oxo groups, along with the pyridine ring, make it a versatile compound for various applications in research and industry.
特性
CAS番号 |
62566-63-6 |
|---|---|
分子式 |
C9H9NO5 |
分子量 |
211.17 g/mol |
IUPAC名 |
(5-acetyloxy-2-oxo-1H-pyridin-3-yl) acetate |
InChI |
InChI=1S/C9H9NO5/c1-5(11)14-7-3-8(15-6(2)12)9(13)10-4-7/h3-4H,1-2H3,(H,10,13) |
InChIキー |
JOZHNOVVXMNMGG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC(=CNC1=O)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



diphenyl-lambda~5~-phosphane](/img/structure/B14512388.png)
![4-Methoxy-3-{[4-(2-methylpropoxy)phenyl]methyl}-4-oxobutanoate](/img/structure/B14512401.png)
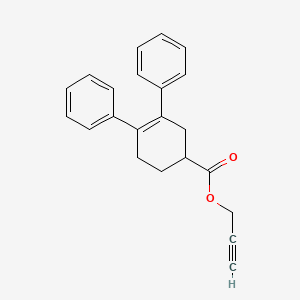
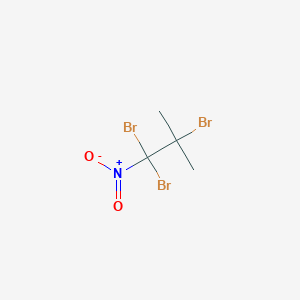


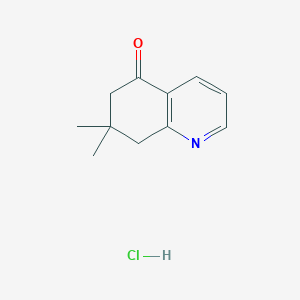

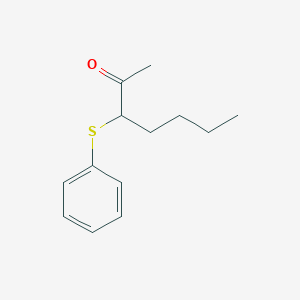
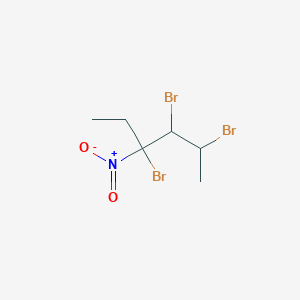
![2-[3-(3,4-Dimethylbenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14512442.png)
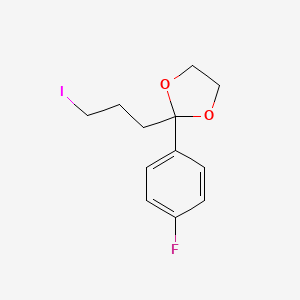
![3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14512463.png)
